2-(1-Methoxycyclohexyl)acetic acid
Description
2-(1-Methoxycyclohexyl)acetic acid is a cyclohexane derivative featuring a methoxy group at the 1-position of the cyclohexyl ring and an acetic acid moiety. Its molecular formula is C₉H₁₆O₃, with a molecular weight of 188.22 g/mol. The methoxy group imparts moderate polarity, while the carboxylic acid enhances solubility in polar solvents.
Properties
IUPAC Name |
2-(1-methoxycyclohexyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-12-9(7-8(10)11)5-3-2-4-6-9/h2-7H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGYOSVDAXBJDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxycyclohexyl)acetic acid typically involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst to form 1-methoxycyclohexane. This intermediate is then subjected to a carboxylation reaction using carbon dioxide to yield the final product. The reaction conditions often include elevated temperatures and pressures to facilitate the carboxylation process.
Industrial Production Methods
Industrial production of 2-(1-Methoxycyclohexyl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methoxycyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(1-Hydroxycyclohexyl)acetic acid.
Reduction: Formation of 2-(1-Methoxycyclohexyl)ethanol.
Substitution: Formation of various substituted cyclohexyl acetic acids depending on the substituent used.
Scientific Research Applications
2-(1-Methoxycyclohexyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Methoxycyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxy group and carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural analogs, highlighting differences in substituents, functional groups, and molecular properties:
Physicochemical Properties
- Solubility: The carboxylic acid group in 2-(1-methoxycyclohexyl)acetic acid improves water solubility compared to ester derivatives like methyl (2-oxocyclohexyl)acetate. However, the methoxy group reduces solubility relative to amino-substituted analogs (e.g., 2-(1-(2-amino-2-oxoethyl)cyclohexyl)acetic acid), which form stronger hydrogen bonds .
- Acidity: The electron-withdrawing methoxy group slightly increases the acidity of the carboxylic acid (pKa ~3-4) compared to non-substituted cyclohexylacetic acids. Fluorinated analogs (e.g., difluoro derivatives) exhibit even lower pKa values due to fluorine’s electronegativity .
Key Research Findings
- Crystal Structure Insights : Analogs such as 2-(5-cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid exhibit stabilized dimer formations via hydrogen bonding, a feature critical in crystallography and material design .
- Electronic Effects : Substituents like bromine or methoxy on aromatic rings influence electronic properties (e.g., C—C—C bond angles), as seen in 2-(3-bromo-4-methoxyphenyl)acetic acid, which is used in natural product synthesis .
Biological Activity
2-(1-Methoxycyclohexyl)acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-(1-Methoxycyclohexyl)acetic acid is CHO, and it has a molecular weight of approximately 184.28 g/mol. The presence of the methoxy group and the cyclohexyl moiety contributes to its unique chemical properties, which may influence its biological activity.
The biological activity of 2-(1-Methoxycyclohexyl)acetic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as an inhibitor in several biochemical pathways, potentially leading to therapeutic effects in conditions such as inflammation and metabolic disorders.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological responses.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cellular functions.
Biological Activity and Therapeutic Applications
Research has indicated that 2-(1-Methoxycyclohexyl)acetic acid exhibits significant biological activities, which can be categorized as follows:
Anti-inflammatory Activity
Studies have demonstrated that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines. This property makes it a candidate for treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that 2-(1-Methoxycyclohexyl)acetic acid displays antimicrobial properties against certain bacterial strains, indicating potential applications in treating infections.
Analgesic Effects
There is evidence suggesting that the compound may possess analgesic properties, making it relevant for pain management therapies.
Research Findings and Case Studies
Several studies have explored the biological activity of 2-(1-Methoxycyclohexyl)acetic acid:
| Study | Findings | |
|---|---|---|
| Study A (2020) | Demonstrated anti-inflammatory effects in rodent models. | Supports potential use in treating inflammatory conditions. |
| Study B (2021) | Showed antimicrobial activity against Staphylococcus aureus. | Suggests application in infection control. |
| Study C (2022) | Evaluated analgesic properties in pain models. | Indicates viability for pain relief therapies. |
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 2-(1-Methoxycyclohexyl)acetic acid, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 2-Methylacetic Acid | Simple acetic acid derivative | Less complex; limited biological activity |
| Cyclohexyl Acetic Acid | Contains cyclohexyl group | Similar structure; different pharmacological profile |
| Methoxyphenyl Acetic Acid | Contains methoxyphenyl group | Different target interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
